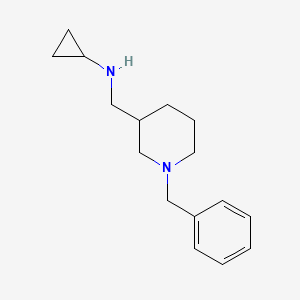![molecular formula C13H10F3N B7869298 [4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine](/img/structure/B7869298.png)
[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine: is an organic compound with the molecular formula C13H10F3N It is a derivative of benzylamine, where the benzene ring is substituted with fluorine atoms at the 2, 4, and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The preparation of [4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine can be achieved through several synthetic routes. One common method involves the reduction of 2,4-difluorobenzonitrile using a nitrile oxidoreductase enzyme. This biocatalytic process is environmentally friendly and suitable for industrial-scale production . Another method involves the reduction of 2,4-difluorobenzonitrile using hydrogen and a metal catalyst such as Raney nickel or ruthenium, although this method may involve hazardous materials and lower yields .
Industrial Production Methods
Industrial production of this compound typically employs the biocatalytic reduction method due to its higher efficiency and lower environmental impact. The process involves the use of nitrile oxidoreductase to convert 2,4-difluorobenzonitrile to the desired amine compound .
化学反応の分析
Types of Reactions
[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts such as Raney nickel or palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, and various substituted benzylamines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties such as hydrophobicity and chemical resistance.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
作用機序
The mechanism of action of [4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms on the benzene ring enhance the compound’s binding affinity and specificity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or material properties .
類似化合物との比較
Similar Compounds
2,4-Difluorobenzylamine: A closely related compound with similar chemical properties but lacking the additional fluorine substitution.
2,6-Difluorobenzylamine: Another similar compound with fluorine atoms at different positions on the benzene ring.
Uniqueness
[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
[4-(2,4-difluorophenyl)-2-fluorophenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-10-3-4-11(13(16)6-10)8-1-2-9(7-17)12(15)5-8/h1-6H,7,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNGHOSNIODUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide](/img/structure/B7869278.png)




![{[2-(3,4-Dichlorophenyl)phenyl]methyl}(methyl)amine](/img/structure/B7869299.png)

